[(2R,3R,4R,5R,6R)-2-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-4-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
Description
The compound [(2R,3R,4R,5R,6R)-2-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-4-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate is a phenylpropanoid derivative classified under hydroxycinnamic acids. Key structural features include:
- A central coumaric acid (E)-prop-2-enoate backbone.
- Two glycosidic moieties: a hexose unit with hydroxymethyl and a methylated oxane (likely rhamnose).
- A 3,4-dihydroxyphenylethoxy side chain.
Biological targets include G-protein coupled receptor 6 (87.02% binding) and macrophage migration inhibitory factor (86.36%), suggesting roles in immune modulation and inflammation .
Properties
Molecular Formula |
C35H46O20 |
|---|---|
Molecular Weight |
786.7 g/mol |
IUPAC Name |
[(2R,3R,4R,5R,6R)-2-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-4-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C35H46O20/c1-14-24(42)27(45)30(48)34(51-14)55-32-31(54-23(41)7-4-15-2-5-17(37)19(39)10-15)26(44)22(13-50-33-29(47)28(46)25(43)21(12-36)52-33)53-35(32)49-9-8-16-3-6-18(38)20(40)11-16/h2-7,10-11,14,21-22,24-40,42-48H,8-9,12-13H2,1H3/b7-4+/t14-,21+,22+,24-,25+,26+,27+,28-,29+,30+,31+,32+,33+,34-,35+/m0/s1 |
InChI Key |
MGCIVWNKCIWQHX-SVOJIASLSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@@H]([C@@H]([C@H](O[C@H]2OCCC3=CC(=C(C=C3)O)O)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)OC(=O)/C=C/C5=CC(=C(C=C5)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OCCC3=CC(=C(C=C3)O)O)COC4C(C(C(C(O4)CO)O)O)O)O)OC(=O)C=CC5=CC(=C(C=C5)O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Structural Analysis and Synthetic Challenges
The target molecule contains three key components:
- A β-D-glucopyranose core substituted at C-2 with a 2-(3,4-dihydroxyphenyl)ethoxy group.
- A branched trisaccharide moiety comprising a glucose unit linked via a β-1→6 glycosidic bond and a rhamnose unit via an α-1→3 bond.
- Two (E)-caffeoyl esters at C-4 of the core glucose and C-7 of the aglycone.
Key challenges include:
Chemical Synthesis Strategies
Monosaccharide Preparation
The synthesis begins with protected derivatives of glucose and rhamnose:
| Monosaccharide | Protecting Groups | Key Reactions | Yield (%) | Reference |
|---|---|---|---|---|
| β-D-Glucose | 2,3,4-Tri-O-acetyl | Acetylation (Ac₂O, pyridine) | 92 | |
| α-L-Rhamnose | 2,3,4-Tri-O-benzyl | Benzylation (BnBr, NaH) | 85 |
The glucose core is functionalized at C-2 via Mitsunobu reaction with 2-(3,4-dihydroxyphenyl)ethanol, using diethyl azodicarboxylate (DEAD) and triphenylphosphine.
Glycosylation Sequence
A stepwise assembly of the trisaccharide is achieved using trichloroacetimidate donors:
Step 1: β-1→6 Glycosylation
- Donor : 3,4,5-Tri-O-acetyl-β-D-glucopyranosyl trichloroacetimidate
- Acceptor : C-6 hydroxyl of core glucose
- Conditions : TMSOTf (0.1 eq), CH₂Cl₂, −20°C → 0°C
- Yield : 78%
Step 2: α-1→3 Glycosylation
Caffeoylation Methodology
Selective esterification is performed after partial deprotection:
| Position | Protecting Group Strategy | Reagent | Yield (%) |
|---|---|---|---|
| C-4 (Core glucose) | Temporary 6-O-acetyl group | Caffeoyl chloride, DMAP | 82 |
| C-7 (Aglycone) | Pre-deprotected hydroxyl | Caffeic acid, EDCl/HOBt | 75 |
Critical considerations:
Enzymatic Synthesis Approaches
While chemical methods dominate, engineered glycosidases show promise for specific steps:
Analytical Validation
Spectroscopic Characterization
Key NMR signals for the final compound:
| Proton/Carbon | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| H-2'' (Caffeoyl) | 7.05 | d (J = 16 Hz) | Trans-vinylic proton |
| C-1 (Core glucose) | 103.2 | - | Anomeric carbon |
| OCH₂CH₂ (Ethoxy) | 4.15 | t | Ethylene spacer |
Critical Evaluation of Methods
Chemical vs. Enzymatic Synthesis
| Parameter | Chemical | Enzymatic |
|---|---|---|
| Stereocontrol | High (≥95% β) | Moderate (70–85%) |
| Scalability | Multi-gram feasible | Milligram scale |
| Caffeoyl Regioselectivity | Orthogonal protection enables C-4/C-7 differentiation | Limited to natural substrates |
Chemical Reactions Analysis
Functional Groups and Reactivity
The molecule contains:
-
Hydroxyl groups (multiple, on both the phenyl and sugar moieties)
-
Glycosidic bonds (connecting sugar units)
-
Ester group (prop-2-enoate moiety)
-
Ethoxy substituent (3,4-dihydroxyphenyl ethoxy group)
| Functional Group | Reaction Type | Conditions |
|---|---|---|
| Hydroxyl groups | Esterification, acetylation, oxidation | Acid/base catalysts (e.g., H₂SO₄, NaOH), oxidizing agents (e.g., KMnO₄) |
| Glycosidic bonds | Hydrolysis | Acidic conditions (e.g., HCl), enzymes (e.g., β-glucosidase) |
| Ester group | Hydrolysis | Acidic or basic aqueous solutions (e.g., H₂O, NaOH) |
| Phenolic hydroxyls | Methylation, sulfonation | Methylating agents (e.g., CH₃I), sulfonating agents (e.g., SO₃HCl) |
Hydrolysis of Glycosidic Bonds
Glycosidic linkages in the molecule’s sugar moieties (oxan-2-yl derivatives) are susceptible to acid-catalyzed hydrolysis. For example:
-
Reaction : Breakage of glycosidic bonds under acidic conditions (e.g., 0.1 N HCl) to release monosaccharides .
-
Products : Free sugars (e.g., glucose derivatives) and aglycone fragments.
Hydrolysis of the Ester Group
The (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate ester group can undergo hydrolysis:
-
Reaction : Cleavage of the ester bond to yield a carboxylic acid and an alcohol.
-
Conditions : Mild acidic/basic aqueous solutions (e.g., H₂O/NaOH) .
Oxidation of Hydroxyl Groups
Phenolic hydroxyl groups (3,4-dihydroxyphenyl) may oxidize to quinones under strong oxidizing conditions (e.g., KMnO₄):
-
Reaction : Oxidative conversion of dihydroxybenzene to benzoquinone derivatives.
Structural Stability and Degradation
The compound’s stability is influenced by its glycosidic and ester linkages. Acidic or enzymatic treatments may lead to:
-
Degradation pathways : Selective cleavage of glycosidic bonds without affecting the ester group, or vice versa, depending on reaction conditions .
-
Hydrolysis kinetics : Slow hydrolysis under mild conditions due to steric hindrance from bulky sugar substituents .
Analytical Considerations
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential antioxidant properties due to the presence of multiple hydroxyl groups. It could also be investigated for its interactions with various biomolecules.
Medicine
In medicine, this compound might be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities. Its structure suggests it could interact with specific enzymes or receptors in the body.
Industry
In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [(2R,3R,4R,5R,6R)-2-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-4-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s multiple hydroxyl groups may enable it to form hydrogen bonds with these targets, affecting their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
a) Rutin (Quercetin-3-O-rutinoside)
- Structure: Flavonoid aglycone (quercetin) linked to a disaccharide (rutinose: glucose + rhamnose).
- Key Features : Multiple hydroxyl groups, glycosidic bonds.
- Bioactivity: Potent antioxidant, anti-inflammatory, and venotonic properties .
- Comparison: Both compounds have glycosidic linkages, but rutin’s flavonoid core differs from the target compound’s coumaric acid ester.
b) Troserutin (Hydroxyethylrutoside)
- Structure : Rutin derivative with hydroxyethyl modifications.
- Bioactivity: Used for venous insufficiency and microcirculatory disorders .
- Comparison :
c) Hesperidin
- Structure: Flavanone glycoside (hesperetin + rutinose).
- Bioactivity : Antioxidant, anti-diabetic, and anti-cancer effects .
- Comparison: Similar glycosylation pattern but distinct aglycone (flavanone vs. coumarate). Both bind to G-protein coupled receptors, suggesting overlapping signaling pathways .
Pharmacological and Biochemical Properties
Research Findings and Implications
Antioxidant Potential
- The target compound’s 3,4-dihydroxyphenyl groups are critical for radical scavenging, akin to rutin’s catechol moiety .
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for resolving the stereochemistry of glycosidic linkages in this compound?
- Methodological Answer : Combine 2D NMR techniques (e.g., HSQC, HMBC, and NOESY) to assign spatial relationships between protons and carbons. For example, NOESY cross-peaks can confirm proximity between anomeric protons and adjacent substituents. High-resolution mass spectrometry (HRMS) validates molecular mass, while polarimetry provides optical rotation data. X-ray crystallography offers definitive stereochemical assignment but requires high-purity crystals .
- Table: Key Spectroscopic Techniques
| Technique | Application | Detection Limit | Key Reference |
|---|---|---|---|
| 2D NMR | Stereochemical assignment | 0.1–1 mM (for ¹H) | |
| HRMS | Molecular mass confirmation | <1 ppm error | |
| X-ray | Absolute configuration | Single crystal ≥0.1 mm |
Q. How can researchers isolate this compound from natural sources given its polarity?
- Methodological Answer : Use reversed-phase HPLC (RP-HPLC) with a C18 column and gradient elution (water/acetonitrile with 0.1% formic acid). Pre-concentrate crude extracts via solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges. Monitor fractions via LC-MS to confirm purity (>95% by UV at 280 nm) .
Q. What are the primary challenges in synthesizing the ester and ether linkages in this compound?
- Methodological Answer : Stereoselective formation of β-glycosidic bonds requires protecting group strategies (e.g., acetyl or benzyl groups) and catalysts like BF₃·OEt₂. For the (E)-prop-2-enoate moiety, use Wittig or Horner-Wadsworth-Emmons reactions under inert atmospheres to prevent isomerization. Purify intermediates via flash chromatography (silica gel, ethyl acetate/hexane) .
Advanced Research Questions
Q. How can conflicting data on the compound’s stability under physiological pH be resolved?
- Methodological Answer : Conduct kinetic studies using a pH-stat system to monitor hydrolysis rates in buffers (pH 4–8, 37°C). Quantify degradation products via UPLC-PDA-MS. Apply Arrhenius analysis to extrapolate shelf-life. For discrepancies, validate methods using standardized reference materials and inter-laboratory comparisons .
- Table: Stability Study Design
| Parameter | Condition | Measurement Tool |
|---|---|---|
| pH | 4.0, 7.4, 8.0 | pH meter |
| Temperature | 25°C, 37°C | Thermostatic bath |
| Analysis | Degradation products | UPLC-MS/MS |
Q. What strategies mitigate oxidative degradation of the 3,4-dihydroxyphenyl groups during bioactivity assays?
- Methodological Answer : Perform assays under inert atmospheres (N₂/Ar) with antioxidants (e.g., ascorbic acid at 1 mM). Use chelating agents (EDTA) to sequester metal ions that catalyze oxidation. Validate stability via cyclic voltammetry to assess redox potential .
Q. How can researchers address discrepancies in reported bioactivity across cell lines?
- Methodological Answer : Standardize assays using identical cell passage numbers, serum concentrations (e.g., 10% FBS), and incubation times (e.g., 48 h). Perform dose-response curves (0.1–100 µM) with triplicate measurements. Use multivariate regression to identify confounding variables (e.g., cell viability dye interference) .
Data Contradiction Analysis
Q. Why do computational predictions of logP values differ from experimental measurements for this compound?
- Methodological Answer : Computational tools (e.g., ChemAxon, ACD/Labs) may fail to account for intramolecular H-bonding in the glycosyl and catechol moieties. Validate experimentally via shake-flask method (octanol/water partition) with LC-MS quantification. Compare results with QSPR models adjusted for H-bond donor count .
Experimental Design Considerations
Q. What statistical approaches are critical for validating synthetic yield optimization?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
